molecular formula C26H25N3O5S B2639550 ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-59-9

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2639550
CAS No.: 851948-59-9
M. Wt: 491.56
InChI Key: OMGULJJGOIDSIV-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazine derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, an ethoxyphenyl group, and a methylphenyl group

Properties

IUPAC Name

ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-4-33-19-12-8-17(9-13-19)14-21(30)27-24-22-20(15-35-24)23(26(32)34-5-2)28-29(25(22)31)18-10-6-16(3)7-11-18/h6-13,15H,4-5,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGULJJGOIDSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl acetamide is reacted with the thieno[3,4-d]pyridazine intermediate.

    Addition of the Methylphenyl Group: The methylphenyl group is added via another substitution reaction, using a suitable methylphenyl reagent.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene core and exhibit similar pharmacological properties.

    Pyridazine Derivatives: Other pyridazine-based compounds may have comparable biological activities and applications.

Uniqueness

Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core structure, which is known for its diverse biological activities. The presence of ethoxy and methylphenyl substituents contributes to its pharmacological profile. The molecular formula is C24H25N3O4SC_{24}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 445.54 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways.
  • Receptor Modulation : It may bind to receptors involved in inflammatory processes or cancer progression.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-d]pyridazine have been reported to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Some studies suggest that the compound can cause cell cycle arrest in cancer cell lines.
  • Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of thieno[3,4-d]pyridazine derivatives. Here are some notable findings:

StudyCompound TestedBiological ActivityKey Findings
Thieno[3,4-d]pyridazine derivativesAnticancerInduced apoptosis in breast cancer cell lines with IC50 values < 10 μM.
Similar derivativesAnti-inflammatoryReduced TNF-alpha production by 50% in macrophage cultures.
Thieno derivativesAntiviralShowed EC50 values lower than standard antiviral drugs against HSV-1.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

The compound’s synthesis likely involves multi-step reactions, including cyclization and condensation. For instance, analogous thieno-pyridazine derivatives are synthesized via Biginelli reactions (one-pot condensation of aldehydes, β-keto esters, and thioureas) . Intermediate characterization should employ NMR (1H/13C), IR spectroscopy, and mass spectrometry. X-ray crystallography (as in ) can resolve ambiguities in regiochemistry or stereochemistry .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., amide protons).
  • HRMS : For molecular ion validation.
  • X-ray crystallography : To resolve crystal packing and confirm the fused thieno-pyridazine core (as demonstrated in , and 13) .
  • IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups.

Q. How can solubility and stability be assessed for in vitro studies?

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (PBS) via dynamic light scattering (DLS) or UV-Vis spectroscopy.
  • Stability : Perform accelerated degradation studies under varying pH (2–12) and temperatures (4°C–40°C), monitored by HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

Use design of experiments (DoE) to evaluate variables:

  • Catalyst loading (e.g., p-TsOH or Lewis acids).
  • Temperature (reflux vs. microwave-assisted synthesis).
  • Solvent polarity (toluene vs. DMF). Analogous cyclizations in and achieved yields >70% by optimizing these parameters .

Q. What computational methods support SAR studies for this compound’s bioactivity?

  • Docking simulations : To predict binding affinity with target proteins (e.g., kinases or GPCRs).
  • DFT calculations : To analyze electronic properties (HOMO/LUMO) and charge distribution in the thieno-pyridazine core.
  • MD simulations : To assess conformational stability in biological matrices .

Q. How to resolve discrepancies between experimental and predicted physicochemical properties (e.g., logP, melting point)?

  • LogP : Compare experimental HPLC-derived values with software predictions (ChemAxon, ACD/Labs).
  • Melting point : Use differential scanning calorimetry (DSC) to validate against QSPR models. highlights potential deviations in density/boiling point predictions due to force field limitations .

Q. What strategies mitigate byproduct formation during the acetamido coupling step?

  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines).
  • Coupling agents : Use HATU or EDC/HOBt for efficient amide bond formation.
  • Purification : Employ flash chromatography (silica gel) or preparative HPLC to isolate the target product, as seen in and .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across cell-based assays?

  • Control experiments : Verify compound integrity post-incubation (LC-MS).
  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Assay interference : Check for autofluorescence (thieno-pyridazine absorbs in UV range) using fluorescence quenching controls .

Q. Why might X-ray crystallography and NMR data suggest conflicting conformations?

  • Solution vs. solid-state : NMR captures dynamic conformations in solution, while crystallography shows the lowest-energy state in crystal lattices.
  • Solvent effects : Polar solvents (DMSO) may stabilize specific hydrogen bonds not observed in crystals. Refine models using NOESY/ROESY for solution-state conformation .

Methodological Recommendations

  • Synthetic protocols : Adapt cyclization strategies from and , using microwave-assisted synthesis for faster reaction kinetics .
  • Analytical workflows : Combine XRD () and NMR to resolve structural ambiguities .
  • Computational tools : Use Gaussian or Schrödinger Suite for DFT/MD studies to guide SAR .

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